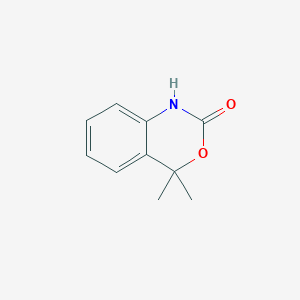

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl-

Overview

Description

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- is a derivative of 4H-3,1-Benzoxazin-4-one . These compounds are an important class of heterocyclic compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications . For example, they can be used as starting materials for different clinically used 4-quinazolone derivatives .

Synthesis Analysis

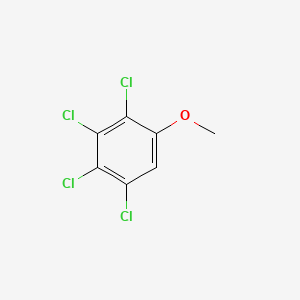

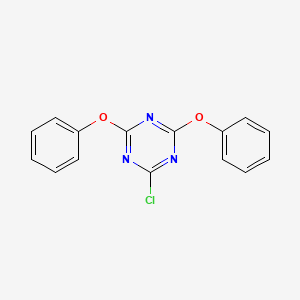

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .Molecular Structure Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The competition between the two mentioned sites towards nucleophilic attack depends on different parameters such as the size of the nucleophile, the nucleophilicity of the nucleophile, and the nature of the substituted nucleophile with respect to the two rings of the benzoxazinone .Scientific Research Applications

Synthesis of Derivatives

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications . A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described .

Elastase Inhibitor

Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in the lungs. Inhibiting this enzyme can help manage conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Anti-neoplastic Agent

Certain 2-substituted 4H-3,1-benzoxazin-4-one derivatives have been found to have anti-neoplastic properties . This means they can inhibit the growth of tumors, making them potentially useful in cancer treatment.

Enzyme Inhibitor

These compounds have also been used as enzyme inhibitors . By blocking the action of specific enzymes, they can interfere with metabolic processes in pathogens, making them useful in treating various diseases.

Protease Inhibitor

Some 2-substituted 4H-3,1-benzoxazin-4-one derivatives act as protease inhibitors . Proteases are enzymes that break down proteins. Inhibiting them can be useful in treating conditions like HIV, where the virus uses a protease enzyme to replicate.

Fungicidal Properties

These compounds have been found to have fungicidal properties . This makes them potentially useful in agriculture, for protecting crops from fungal pathogens.

Antiphlogistic Drugs

Benzoxazinone derivatives are also used as antiphlogistic drugs . These are drugs that reduce inflammation, and can be used in the treatment of conditions like arthritis and other inflammatory diseases.

Antifungal and Antibacterial Agent

Anthalexine, another compound of this type, finds use as an antifungal and antibacterial agent . This makes it potentially useful in treating a variety of infections.

Mechanism of Action

Target of Action

Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .

Mode of Action

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to a cyclodehydration reaction .

Biochemical Pathways

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves a cyclodehydration reaction .

Result of Action

The derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications .

properties

IUPAC Name |

4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDETPOBPURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175707 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

CAS RN |

21440-96-0 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)

![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)